

4,4-Dimethyl-2-pentanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4,4-Dimethyl-2-pentanol

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An In-depth Technical Guide to 4,4-Dimethyl-2-pentanol

This technical guide provides a comprehensive overview of the physical and chemical properties of **4,4-Dimethyl-2-pentanol**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis, and explores its chemical reactivity.

Compound Identification and Overview

4,4-Dimethyl-2-pentanol is a secondary aliphatic alcohol.[1] Its branched structure, featuring a bulky tert-butyl group, significantly influences its physical properties and chemical reactivity.[2] This compound is a colorless liquid with a characteristic alcohol odor and is primarily used as a solvent and a versatile intermediate in organic synthesis.[1][2]

Table 1: Compound Identification



Identifier	Value	
IUPAC Name	4,4-Dimethylpentan-2-ol	
Synonyms	Methylneopentylcarbinol, 1,3,3-Trimethyl-1-butanol[2]	
CAS Number	6144-93-0[1][2][3][4]	
Molecular Formula	C7H16O[1][2][3][4]	
Molecular Weight	116.20 g/mol [1]	
Canonical SMILES	CC(CC(C)(C)C)O[3]	

| InChl Key | OIBKGNPMOMMSSI-UHFFFAOYSA-N[1][2] |

Physical Properties

The physical characteristics of **4,4-Dimethyl-2-pentanol** are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.

Table 2: Physical and Thermochemical Properties



Property	Value	Unit	Source
Appearance	Colorless liquid	-	[1][2]
Melting Point	-60	°C	[3][4][5]
Boiling Point	137 - 138.3	°C (at 760 mmHg)	[3][4]
Density	~0.815 - 0.818	g/cm³ (at 20-25°C)	[1][3][4]
Refractive Index	1.418	n20/D	[3][4]
Vapor Pressure	2.83	mmHg (at 25°C)	[3]
Flash Point	36.7	°C	[3]
Solubility	Limited solubility in water; Soluble in organic solvents like chloroform and dichloromethane.[2][3]	-	-

| LogP (Octanol/Water) | 1.80 - 2.1 | - |[3] |

Chemical Properties and Reactivity

As a secondary alcohol, **4,4-Dimethyl-2-pentanol** undergoes typical reactions such as oxidation and dehydration, making it a useful building block in synthesis.

- Oxidation: It can be oxidized to its corresponding ketone, 4,4-dimethyl-2-pentanone.[1] This
 reaction is a fundamental transformation for synthesizing ketones.
- Dehydration: Under acidic conditions and elevated temperatures, it undergoes dehydration to form alkenes.[1] The major product is typically 4,4-dimethyl-2-pentene, with 4,4-dimethyl-1-pentene as a minor product.[1]
- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Spectroscopic Data



Spectroscopic analysis is essential for the structural elucidation and purity assessment of **4,4- Dimethyl-2-pentanol**.

- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is available for this compound, providing information on its fragmentation pattern and molecular weight.
- Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are critical for confirming the carbon-hydrogen framework of the molecule. Data is available in various solvents, such as CDCl₃.[6]

Experimental Protocols

5.1. Synthesis of 4,4-Dimethyl-2-pentanol via Ketone Reduction

A common and efficient method for synthesizing **4,4-Dimethyl-2-pentanol** is the reduction of the precursor ketone, **4,4-dimethyl-2-pentanone**.[1]

Objective: To synthesize **4,4-Dimethyl-2-pentanol** by the reduction of 4,4-dimethyl-2-pentanone using sodium borohydride.

Materials:

- 4,4-dimethyl-2-pentanone
- Sodium borohydride (NaBH₄)
- Ethanol or Methanol (solvent)
- Mild acid (e.g., dilute HCl) for workup
- Round-bottom flask, magnetic stirrer, condenser
- Separatory funnel
- Rotary evaporator

Methodology:

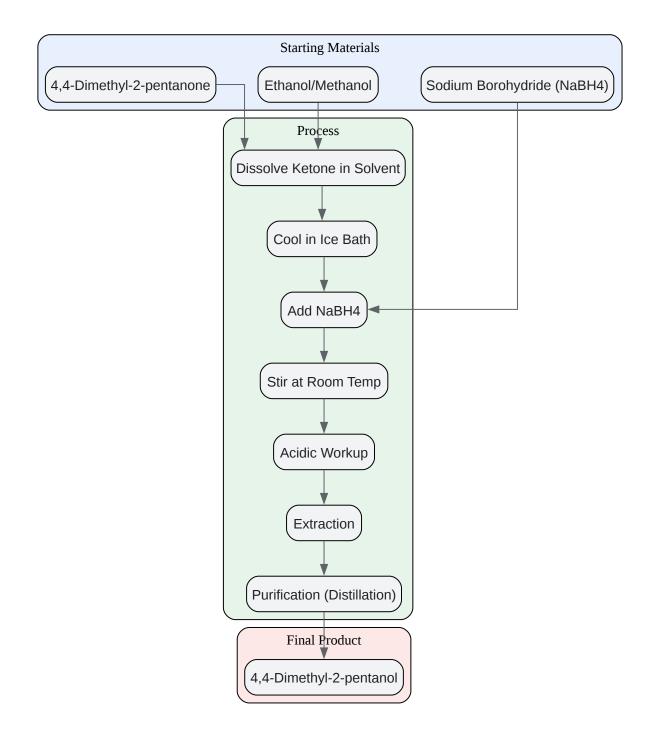
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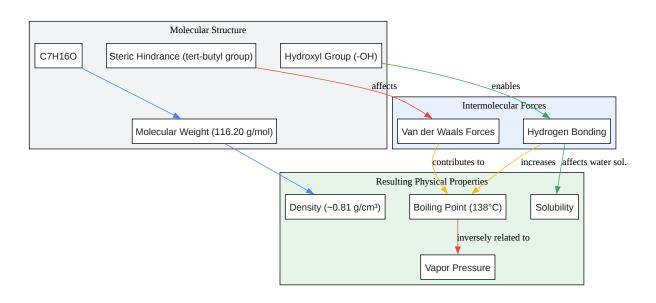


- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4dimethyl-2-pentanone in an excess of ethanol.
- Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1:1, though a slight excess of the reducing agent can be used.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, carefully add a mild acid to the flask to quench the excess NaBH₄ and protonate the resulting alkoxide.
- Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine.
- Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator. The crude product can be further purified by distillation.









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